molecular formula C22H27N5O2 B1139424 PDE-9 inhibitor CAS No. 1082743-70-1

PDE-9 inhibitor

Cat. No. B1139424
M. Wt: 393.49
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphodiesterase-9 (PDE-9) inhibitors are a class of drugs that work by inhibiting the activity of PDE-9 . The cardioprotective effects of natriuretic peptides (NPs), which are released in response to increased ventricular stretch in the syndrome of heart failure (HF), are mediated by the secondary messenger cyclic guanosine monophosphate (cGMP) . PDE-9 inhibitors have been studied for their potential to treat diabetes, neurodegenerative disorders, cardiovascular diseases, and erectile dysfunction .


Synthesis Analysis

A computational study on selective PDE-9 inhibitors has been conducted to elucidate the differences in their interaction patterns in the presence of different metal systems such as Zn/Mg, Mg/Mg, and Zn/Zn . The study selected highly potent previously reported selective PDE-9 inhibitors BAY73-6691R, BAY73-6691S, 28r, 28s, 3r, 3s, PF-0447943, PF-4181366, and 4r .


Molecular Structure Analysis

The crystal structure of the PDE9A catalytic domain complexed with an orally bioavailable small molecule inhibitor (PDB id – 9Q9) was obtained from PBD . Seven different structure-based pharmacophore models were developed from 9Q9, a PDE9 inhibitor complexed with the 3D structure of the protein (PDB 6A3N) .


Chemical Reactions Analysis

PDE inhibitors are characterized by the compliance-limiting adverse reactions . Efforts are directed to appropriately adjusting the dose regimens and conducting structure-activity relationship studies to determine the effect of structural features on the safety profile .


Physical And Chemical Properties Analysis

PDE inhibitors are a class of agents acting on specific phosphodiesterase enzymes in target cells . They prevent the degradation of cAMP or cGMP, exhibiting smooth muscle relaxation, vasodilatory, and bronchodilatory effects .

Scientific Research Applications

Sickle Cell Disease

Field

Hematology

Application Summary

PDE-9 inhibitors have been studied for the treatment of Sickle Cell Disease (SCD). They are believed to increase cellular cGMP levels in hematopoietic cells, increase fetal hemoglobin (HbF) in red blood cells (RBC), inhibit RBC sickling, decrease inflammation (leukocytosis), and inhibit vaso-occlusion .

Methods of Application

In the studies, the PDE-9 inhibitor IMR-687 was administered orally to SCD mice models .

Results

The results showed that IMR-687 increased cGMP and HbF levels, reduced red blood cell sickling, immune cell activation, and microvascular stasis .

Neurodegeneration

Field

Neurology

Application Summary

PDE-9 inhibitors are being explored as potential treatments for neurodegenerative disorders like Alzheimer’s disease. They are believed to promote neurotransmitter release, ameliorate microvascular dysfunction, and enhance neuronal plasticity .

Methods of Application

The specific methods of application are not detailed in the sources, but typically these inhibitors would be administered orally in preclinical models .

Results

The results of these studies are still ongoing, but early indications suggest potential benefits in neurodegenerative conditions .

Obesity

Field

Endocrinology

Application Summary

PDE-9 inhibitors have been studied for their potential to treat obesity. They are believed to reduce total body, inguinal, hepatic, and myocardial fat, stimulate mitochondrial activity in brown and white fat, and improve cardiometabolic syndrome (CMS), without significantly altering activity or food intake .

Methods of Application

In the studies, the PDE-9 inhibitor was administered orally to mouse models .

Results

The results showed a reduction in total body, inguinal, hepatic, and myocardial fat, stimulation of mitochondrial activity in brown and white fat, and improvement in CMS .

Hepatic Fibrosis

Field

Hepatology

Application Summary

PDE-9 inhibitors are being explored for their potential to treat hepatic fibrosis. They are believed to restore heart-protective mechanisms that are dysfunctional in heart failure, as well as improve heart muscle function and size .

Results

The results of these studies are still ongoing, but early indications suggest potential benefits in hepatic fibrosis .

Schizophrenia

Field

Psychiatry

Application Summary

PDE-9 inhibitors are being explored for their potential to treat schizophrenia. They are believed to promote neurotransmitter release, ameliorate microvascular dysfunction, and enhance neuronal plasticity .

Results

The results of these studies are still ongoing, but early indications suggest potential benefits in schizophrenia .

Heart Failure

Field

Cardiology

Application Summary

PDE-9 inhibitors are being explored for their potential to treat heart failure. They are believed to restore heart-protective mechanisms that are dysfunctional in heart failure, as well as improve heart muscle function and size .

Methods of Application

In the studies, the PDE-9 inhibitor was administered orally to heart failure patients .

Results

The results showed that PDE-9 inhibitors were generally well-tolerated and achieved statistical significance for the trial’s primary endpoint, median increase in plasma cyclic guanosine monophosphate (cGMP) after four weeks of treatment .

Chronic Obstructive Pulmonary Disease (COPD)

Field

Pulmonology

Application Summary

PDE inhibitors, including PDE-9 inhibitors, have been studied for their potential to treat COPD. They are believed to reduce inflammation and improve lung function .

Methods of Application

In the studies, the PDE-9 inhibitor was administered orally to COPD patients .

Results

The results showed a reduction in exacerbation rates in the subgroup of COPD patients with a history of exacerbations and the presence of chronic bronchitis .

Vascular Disorders

Field

Vascular Medicine

Application Summary

PDE-9 inhibitors have been studied for their potential to treat vascular disorders such as vaso-occlusive crisis in Sickle Cell Disease. They are believed to increase cellular cGMP levels, inhibit red blood cell sickling, decrease inflammation, and inhibit vaso-occlusion .

Methods of Application

In the studies, the PDE-9 inhibitor was administered orally to mouse models .

Results

The results showed a reduction in neutrophils adhered to the endothelium and neutrophil-platelet aggregates .

Cardiovascular Disorders

Application Summary

PDE-9 inhibitors are being explored for their potential to treat cardiovascular disorders like heart failure. They are believed to restore heart-protective mechanisms that are dysfunctional in heart failure, as well as improve heart muscle function and size .

Results

Inflammatory Skin Conditions

Field

Dermatology

Application Summary

PDE inhibitors, including PDE-9 inhibitors, have been studied for their potential to treat inflammatory skin conditions. They are believed to reduce inflammation and improve skin condition .

Methods of Application

In the studies, the PDE-9 inhibitor was administered topically to patients with inflammatory skin conditions .

Results

The results showed a reduction in inflammation and improvement in skin condition .

Central Nervous System Diseases

Application Summary

PDE-9 inhibitors are being explored for their potential to treat central nervous system diseases such as schizophrenia and Alzheimer’s disease. They are believed to promote neurotransmitter release, ameliorate microvascular dysfunction, and enhance neuronal plasticity .

Results

The results of these studies are still ongoing, but early indications suggest potential benefits in central nervous system diseases .

Mycobacterial Infections

Field

Infectious Diseases

Application Summary

PDE inhibitors, including PDE-9 inhibitors, have been studied for their potential to treat mycobacterial infections. They are believed to potentiate the activity of available drugs .

Results

The results of these studies are still ongoing, but early indications suggest potential benefits in mycobacterial infections .

HIV

Field

Virology

Application Summary

PDE-9 inhibitors are under investigation for the treatment of HIV. They are believed to increase cellular cGMP levels .

Results

The results of these studies are still ongoing, but early indications suggest potential benefits in HIV .

Duchenne Muscular Dystrophy

Field

Neuromuscular Medicine

Application Summary

PDE inhibitors, including PDE-9 inhibitors, have been studied for their potential to treat Duchenne Muscular Dystrophy. They are believed to improve muscle function and quality by targeting the downstream pathological changes .

Methods of Application

The specific methods of application are not detailed in the sources, but typically these inhibitors would be administered orally in preclinical models .

Results

The results of these studies are still ongoing, but early indications suggest potential benefits in Duchenne Muscular Dystrophy .

Safety And Hazards

PDE inhibitors are characterized by the compliance-limiting adverse reactions . In COPD, particularly, PDE inhibitors are characterized by these adverse reactions . Safety data sheets recommend avoiding inhalation, contact with eyes and skin, and avoiding dust and aerosol formation .

Future Directions

PDE-9 inhibitors are under investigation for the treatment of obesity, hepatic fibrosis, Alzheimer’s disease, schizophrenia, other psychotic disorders, heart failure, and sickle cell anemia . The ongoing development predominantly concentrates on central nervous system diseases, such as schizophrenia, Alzheimer’s disease, Parkinson’s disease and fragile X syndrome . Notable advancements are also being made in mycobacterial infections, HIV and Duchenne muscular dystrophy .

properties

IUPAC Name

6-[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-15-12-26(13-16-5-3-2-4-6-16)14-19(15)20-24-21-18(22(28)25-20)11-23-27(21)17-7-9-29-10-8-17/h2-6,11,15,17,19H,7-10,12-14H2,1H3,(H,24,25,28)/t15-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEJWGYZBXCGGM-DNVCBOLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H]1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648755
Record name 6-[(3S,4S)-1-Benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PDE-9 inhibitor

CAS RN

1082743-70-1
Record name 1,5-Dihydro-6-[(3S,4S)-4-methyl-1-(phenylmethyl)-3-pyrrolidinyl]-1-(tetrahydro-2H-pyran-4-yl)-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082743-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(3S,4S)-1-Benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.